4-Butoxy-1,1,2-trifluorobut-1-ene
Overview
Description
4-Butoxy-1,1,2-trifluorobut-1-ene is an organic compound with the molecular formula C8H13F3O It is a fluorinated butene derivative, characterized by the presence of a butoxy group and three fluorine atoms
Preparation Methods
The synthesis of 4-Butoxy-1,1,2-trifluorobut-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1,1,2-trifluorobut-1-ene with butanol in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the substitution of the bromine atom with the butoxy group .
Industrial production methods may involve continuous synthesis processes to ensure high efficiency and yield. These methods often utilize advanced reactors and precise control of reaction conditions to optimize the production of this compound .
Chemical Reactions Analysis
4-Butoxy-1,1,2-trifluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Common reagents used in these reactions include potassium hydroxide, halogens, and hydrogen halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Butoxy-1,1,2-trifluorobut-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: Its derivatives may be explored for potential pharmaceutical applications due to their unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 4-Butoxy-1,1,2-trifluorobut-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The butoxy group provides additional functionalization, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Butoxy-1,1,2-trifluorobut-1-ene can be compared with other similar compounds, such as:
4-Bromo-1,1,2-trifluorobut-1-ene: This compound has a bromine atom instead of a butoxy group, making it more reactive in substitution reactions
4-Ethoxy-1,1,2-trifluorobut-1-ene: Similar to this compound, but with an ethoxy group, which may result in different reactivity and applications
The uniqueness of this compound lies in its combination of fluorine atoms and a butoxy group, providing a balance of reactivity and stability that is valuable in various chemical processes.
Properties
IUPAC Name |
4-butoxy-1,1,2-trifluorobut-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c1-2-3-5-12-6-4-7(9)8(10)11/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMDRNLSDAZWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC(=C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299796 | |
Record name | 4-Butoxy-1,1,2-trifluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229957-01-1 | |
Record name | 4-Butoxy-1,1,2-trifluoro-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229957-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxy-1,1,2-trifluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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